

# Chemical Structure of 3-[2-(Benzyloxy)ethyl]piperidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-[2-(Benzyloxy)ethyl]piperidine

CAS No.: 946727-32-8

Cat. No.: B1451406

[Get Quote](#)

## Core Identity & Physicochemical Profile

This compound represents a "privileged scaffold" modification, combining a basic piperidine core with a lipophilic benzyl ether tail via a flexible ethyl linker. This specific geometry allows the molecule to span binding pockets, interacting simultaneously with an aspartate residue (via the amine) and hydrophobic pockets (via the benzyl group).

## Nomenclature & Identification

- IUPAC Name: **3-[2-(Benzyloxy)ethyl]piperidine**
- Common Synonyms: 3-(2-Benzyloxylethyl)piperidine; Benzyl 2-(piperidin-3-yl)ethyl ether
- Molecular Formula:
- Molecular Weight: 219.33 g/mol
- SMILES: C1CNCC(C1)CCOCc2ccccc2

## Physicochemical Properties (Predicted)

Property	Value	Technical Context
LogP (Octanol/Water)	-2.8 - 3.2	Moderate lipophilicity ensures good membrane permeability (CNS penetration potential).
pKa (Conjugate Acid)	~10.5	The secondary amine is highly basic, existing predominantly as a cation at physiological pH (7.4).
H-Bond Donors	1 (NH)	Critical for anchoring to receptor sites (e.g., Asp3.32 in GPCRs).
H-Bond Acceptors	2 (N, O)	The ether oxygen acts as a weak acceptor; the nitrogen is a strong acceptor/donor.
Rotatable Bonds	5	High flexibility in the ethyl linker allows induced-fit binding.

## Structural Analysis & Pharmacophore Mapping

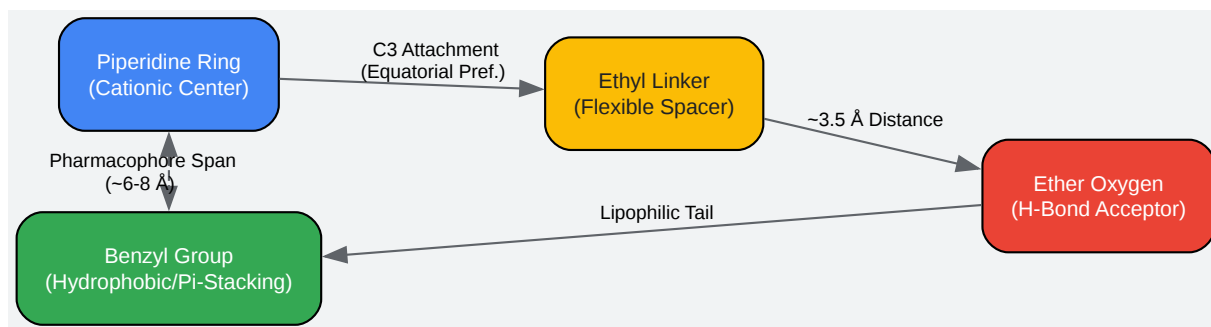
The molecule functions as a bi-functional linker. The spatial separation between the cationic nitrogen and the aromatic ring is a determinant of receptor affinity.

## Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The 3-substituted ethyl chain prefers the equatorial position to minimize 1,3-diaxial interactions, though the flexibility of the ethyl linker allows the benzyl group to sample a wide conformational space.

## Pharmacophore Diagram (Graphviz)

The following diagram illustrates the pharmacophoric points and the electronic environment of the molecule.



[Click to download full resolution via product page](#)

Figure 1: Pharmacophore map highlighting the distance between the cationic center and the hydrophobic tail, critical for GPCR binding.

## Synthesis Strategies

The synthesis requires orthogonal protection strategies to prevent N-alkylation during the formation of the ether bond. The most robust protocol involves N-Boc protection followed by Williamson ether synthesis.

## Retrosynthetic Analysis

The molecule is disconnected at the ether linkage or the amine protection group.

- Precursor A: 3-Piperidineethanol (commercially available).
- Precursor B: Benzyl bromide (Electrophile).
- Strategy: Protect Amine

O-Alkylation

Deprotect.

## Step-by-Step Protocol

### Step 1: N-Protection

- Reagents: 3-Piperidineethanol, Di-tert-butyl dicarbonate (

),

, DCM.

- Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of .
- Validation: Disappearance of the broad NH peak in IR; shift of ring protons in NMR.

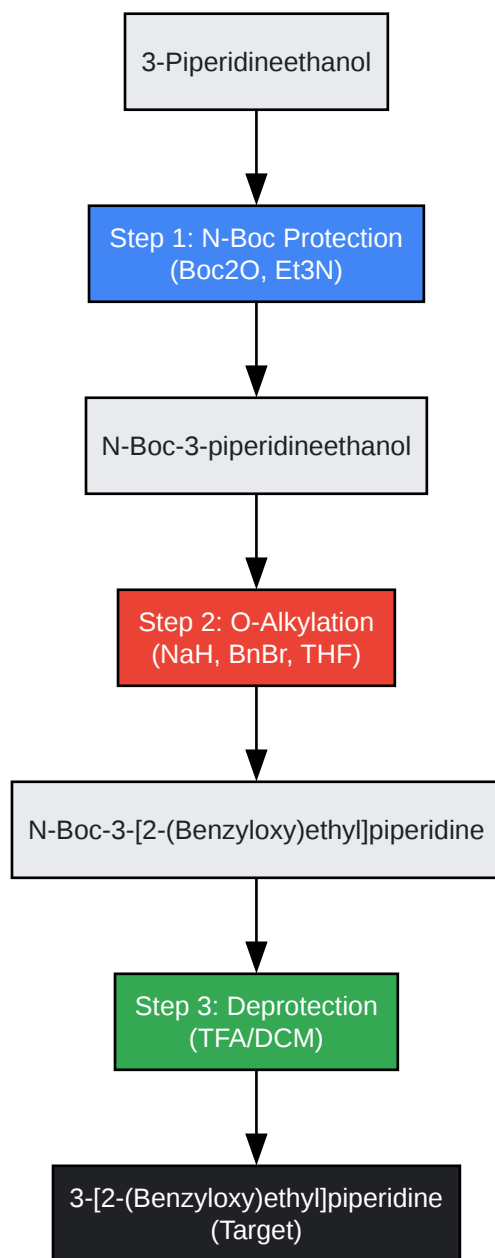
## Step 2: O-Benzoylation (Williamson Ether Synthesis)

- Reagents: N-Boc-3-piperidineethanol, Sodium Hydride (NaH, 60% in oil), Benzyl Bromide ( ), THF/DMF (dry).
- Procedure:
  - Suspend NaH (1.2 eq) in dry THF at 0°C under .
  - Add N-Boc-3-piperidineethanol dropwise. Stir 30 min to form the alkoxide.
  - Add Benzyl bromide (1.1 eq) slowly.
  - Warm to RT and stir 12h.
- Critical Control: Maintain strictly anhydrous conditions to prevent NaH quenching.

## Step 3: N-Deprotection

- Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio).
- Procedure: Stir intermediate in TFA/DCM for 2h. Evaporate volatiles. Neutralize with or ion-exchange resin to obtain the free base.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Linear synthesis workflow emphasizing the protection-deprotection strategy.

## Analytical Characterization

Trustworthiness in synthesis is established via rigorous structural confirmation. The following NMR signatures are diagnostic for **3-[2-(Benzyloxy)ethyl]piperidine**.

### Proton NMR ( NMR, 400 MHz, )

Chemical Shift ( )	Multiplicity	Integration	Assignment	Diagnostic Note
7.25 - 7.35	Multiplet	5H	Ar-H (Benzyl)	Characteristic aromatic region.
4.50	Singlet	2H	Ph-CH -O	Key Signal: Sharp singlet confirming benzyl ether formation.
3.48	Triplet ( Hz)	2H	-CH -O-Bn	Downfield shift due to oxygen electronegativity.
3.05 - 3.15	Multiplet	2H	Piperidine C2/C6 eq	Alpha to nitrogen (deshielded).
2.55 - 2.65	Multiplet	2H	Piperidine C2/C6 ax	Alpha to nitrogen.
1.40 - 1.80	Multiplet	7H	Ring/Linker	Overlapping multiplets for C3, C4, C5, and linker.
1.85	Broad s	1H	-NH	Exchangeable with D <sub>2</sub> O.

## Mass Spectrometry (ESI-MS)

- Expected [M+H]<sup>+</sup>: 220.17 m/z.

- Fragmentation Pattern: Loss of benzyl group (91 m/z tropylium ion) is a common diagnostic fragment in ether cleavage.

## Applications in Drug Discovery

This scaffold is extensively used in "Fragment-Based Drug Design" (FBDD).

- Neurotransmitter Modulators: The 3-substituted piperidine mimics the spatial arrangement of neurotransmitters like serotonin and dopamine. The benzyl group provides necessary bulk for hydrophobic pockets in receptors such as 5-HT<sub>2A</sub> or D<sub>2</sub>.
- Sigma Receptor Ligands: The combination of a basic amine and a distal aromatic ring is a classic pharmacophore for Sigma-1 receptor affinity, relevant in neuroprotection studies.
- Library Generation: The secondary amine serves as a handle for further diversification (e.g., urea formation, reductive amination, or amide coupling) to generate high-throughput screening libraries.

## References

- Faigl, F. et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. *Tetrahedron Letters*.
- Joung, M. et al. (2015). Building polyfunctional piperidines: a stereoselective strategy. *RSC Advances*.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56830313. PubChem.[1]
- PrepChem. (n.d.). Synthesis of 3-Benzyloxypiperidine and related ethers. PrepChem.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride | C<sub>20</sub>H<sub>26</sub>ClNO<sub>2</sub> | CID 56830312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Structure of 3-[2-(Benzyloxy)ethyl]piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451406/docs#chemical-structure-of-3-2-benzyloxy-ethyl-piperidine-a-technical-guide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)

